N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride
Overview
Description
N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride is a useful research compound. Its molecular formula is C11H17ClN2O3 and its molecular weight is 260.72 g/mol. The purity is usually 95%.
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Biological Activity
N-(2-Aminoethyl)-3,4-dimethoxybenzamide hydrochloride, commonly known as Itopride hydrochloride, is a synthetic compound with notable biological activities primarily linked to its role as a gastroprokinetic agent. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by a unique chemical structure that includes a 3,4-dimethoxybenzamide core and an aminoethyl group. The hydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological applications. The compound has the CAS number 122892-31-3 and is structurally related to dopamine antagonists, which influences its pharmacological effects.
The primary mechanism through which Itopride exerts its biological effects involves the modulation of gastrointestinal motility. It acts as a dopamine D2 receptor antagonist, which leads to increased gastric emptying and enhanced propulsive contractions in the intestines. This property makes it beneficial for treating conditions like functional dyspepsia and gastroparesis.
Gastroprokinetic Effects
Research has demonstrated that Itopride significantly enhances gastrointestinal motility by antagonizing D2 receptors in the gastrointestinal tract. This action helps in:
- Increasing gastric emptying : Studies indicate that Itopride effectively accelerates gastric emptying rates in both animal models and human subjects.
- Promoting intestinal contractions : The compound enhances propulsive contractions of the intestines, facilitating better digestion and absorption of nutrients .
Antiparasitic Activity
Recent studies have highlighted the potential antiparasitic properties of structurally similar compounds derived from N-(2-aminoethyl)-N-phenyl benzamides. For instance, a phenotypic screening identified analogues with potent activity against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (HAT). One such compound exhibited an in vitro EC50 of 0.001 μM and demonstrated curative effects in infected mice when administered orally .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Gastroprokinetic Activity : A study evaluated the effects of Itopride on gastric motility in patients with functional dyspepsia. Results showed significant improvement in symptoms and gastric emptying times compared to placebo.
- Antiparasitic Screening : A library of N-(2-aminoethyl)-N-phenyl benzamides was screened for antiparasitic activity against Trypanosoma brucei. The most potent compound demonstrated high selectivity over mammalian cells and favorable pharmacokinetic properties .
- Structure-Activity Relationship (SAR) : Investigations into various substitutions on the benzamide core revealed that specific modifications could enhance binding affinity to biological targets, including dopamine receptors. For example, substitutions at the para position significantly influenced potency against T. brucei cells .
Comparative Analysis of Related Compounds
The following table summarizes key structural features and biological activities of related compounds:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Itopride | Dimethoxybenzamide; aminoethyl group | Established prokinetic agent for GI disorders |
N-(2-aminoethyl)-4-fluorobenzamide hydrochloride | Fluorobenzamide core; aminoethyl group | Potentially different biological activity profile |
N-[4-[2-(dimethylamino)ethoxy]benzyl]-3,4-dimethoxybenzamide | Dimethoxybenzamide; ethylamino substituent | Investigated for cholinesterase inhibition |
This table illustrates how modifications to the benzamide core can lead to diverse biological activities and therapeutic potentials.
Properties
IUPAC Name |
N-(2-aminoethyl)-3,4-dimethoxybenzamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O3.ClH/c1-15-9-4-3-8(7-10(9)16-2)11(14)13-6-5-12;/h3-4,7H,5-6,12H2,1-2H3,(H,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHXBGRANGETSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCCN)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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